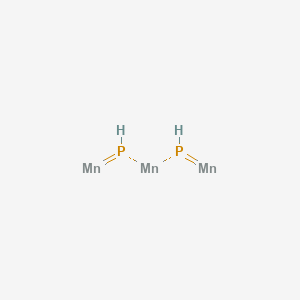

Manganese;phosphanylidenemanganese

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Manganese;phosphanylidenemanganese is a compound with the molecular formula Mn3P2. Manganese is a gray or reddish-white metal that is very hard and brittle . It is frequently used in the production of steel .

Chemical Reactions Analysis

Manganese compounds have characteristic reactions. For instance, manganese ions (Mn²⁺) react with aqueous ammonia to precipitate white Mn(OH)2 . In basic solutions, hydrogen peroxide (H2O2) oxidizes Mn (II) to Mn (IV), giving a brown precipitate .Physical And Chemical Properties Analysis

Manganese is a gray or reddish-white metal that is very hard and brittle . It has a melting point of 1246°C, a boiling point of 2061°C, and a density of 7.3 g/cm³ .Wissenschaftliche Forschungsanwendungen

Colossal Magnetoresistance Materials

Manganese oxides, or manganites, exhibiting colossal magnetoresistance are a primary focus within strongly correlated electrons research. The understanding of these compounds has progressed significantly, with the realization that their ground states tend to be intrinsically inhomogeneous due to phase separation. This involves the coexistence of ferromagnetic metallic and antiferromagnetic charge and orbital ordered insulating domains. Theoretical predictions align well with experimental results, suggesting a broad relevance of mixed-phase phenomenology beyond manganites, potentially extending to compounds like ruthenates and diluted magnetic semiconductors (Dagotto, Hotta, & Moreo, 2000).

Phosphorescent Manganese(II) Complexes

Recent research highlights the potentials of phosphorescent manganese(II) complexes in various applications. These complexes are celebrated for their highly efficient phosphorescence, diverse structural design, and affordability. Despite being in early research stages, their promising applications are rapidly emerging in fields like organic electroluminescence, information recording, security protection, and temperature sensors (Tao, Liu, & Wong, 2020).

Manganese Oxides in Wastewater Treatment

Manganese oxides and their composites, recognized for unique chemical and physical properties, serve as effective adsorbents in water/wastewater treatment. Their ability to remove metal ions and contaminants has spurred a significant volume of research on their synthesis, characterization, and specific applications in pollutant removal (Islam, Morton, Johnson, Mainali, & Angove, 2018).

Manganese Dioxide in Biomedical Applications

Manganese dioxide nanomaterials are gaining traction in biomedical applications, notably as drug carriers in tumor therapy. Their ability to interact with the tumor microenvironment, alleviating tumor hypoxia, and their utility in building multifunctional nano-platforms demonstrate their potential in gene therapy and nuclear magnetic imaging as well (Chen, Cong, Shen, & Yu, 2020).

Safety And Hazards

Zukünftige Richtungen

While there is limited information on the future directions of Manganese;phosphanylidenemanganese, research on manganese-based nanoparticles for biomedical applications suggests potential future directions . Additionally, the development of novel layered materials, such as MnPSe3 as anodes for lithium-ion batteries, has been suggested .

Eigenschaften

IUPAC Name |

manganese;phosphanylidenemanganese |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mn.2HP/h;;;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLPDTSJHFHTCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P=[Mn].P=[Mn].[Mn] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Mn3P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.778 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese;phosphanylidenemanganese | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.